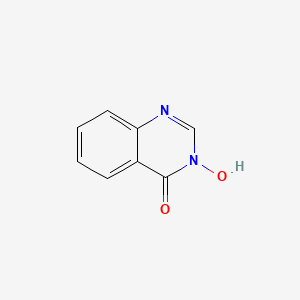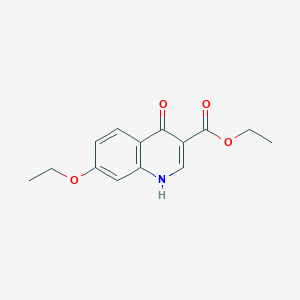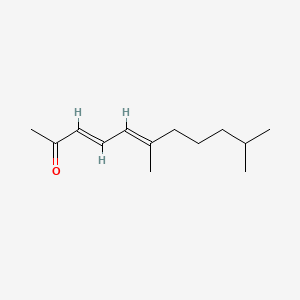![molecular formula C22H21ClN2O3S B12121714 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12121714.png)
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-cloro-2-metoxi-4-metilbencensulfonil)-2-[(naftalen-1-il)metil]-4,5-dihidro-1H-imidazol es un compuesto orgánico sintético que pertenece a la clase de derivados de imidazol. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(5-cloro-2-metoxi-4-metilbencensulfonil)-2-[(naftalen-1-il)metil]-4,5-dihidro-1H-imidazol normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del anillo de imidazol: Esto se puede lograr mediante la condensación de aldehídos o cetonas apropiados con aminas.
Introducción del grupo sulfonilo: Este paso podría involucrar reacciones de sulfonilación utilizando cloruros de sulfonilo.
Unión del grupo naftalen-1-ilmetil: Esto se puede hacer a través de reacciones de alquilación.
Métodos de producción industrial
La producción industrial de estos compuestos a menudo implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(5-cloro-2-metoxi-4-metilbencensulfonil)-2-[(naftalen-1-il)metil]-4,5-dihidro-1H-imidazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esto puede conducir a la formación de sulfóxidos o sulfófonos.
Reducción: Esto podría reducir el anillo de imidazol u otros grupos funcionales.
Sustitución: Los átomos de halógeno como el cloro pueden ser sustituidos por otros nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Nucleófilos: Aminas, tioles, alcoholes.
Productos principales
Los productos principales dependen de las reacciones y condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir sulfóxidos, mientras que las reacciones de sustitución podrían introducir nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por su potencial como agente terapéutico.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1-(5-cloro-2-metoxi-4-metilbencensulfonil)-2-[(naftalen-1-il)metil]-4,5-dihidro-1H-imidazol depende de su diana biológica específica. En general, los derivados de imidazol pueden interactuar con enzimas, receptores u otras proteínas, afectando diversas vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(5-cloro-2-metoxi-bencensulfonil)-2-[(naftalen-1-il)metil]-4,5-dihidro-1H-imidazol
- 1-(5-cloro-4-metil-bencensulfonil)-2-[(naftalen-1-il)metil]-4,5-dihidro-1H-imidazol
Unicidad
1-(5-cloro-2-metoxi-4-metilbencensulfonil)-2-[(naftalen-1-il)metil]-4,5-dihidro-1H-imidazol es único debido a la disposición específica de sus grupos funcionales, que pueden influir en su reactividad y actividad biológica.
Propiedades
Fórmula molecular |
C22H21ClN2O3S |
|---|---|
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole |
InChI |
InChI=1S/C22H21ClN2O3S/c1-15-12-20(28-2)21(14-19(15)23)29(26,27)25-11-10-24-22(25)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,12,14H,10-11,13H2,1-2H3 |
Clave InChI |
MVVGZEGTUQHUHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12121635.png)
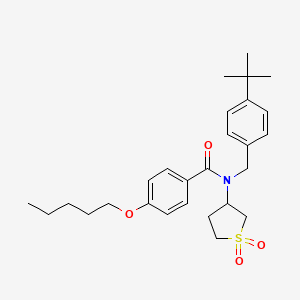
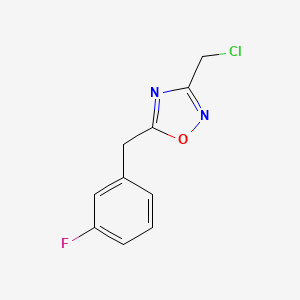
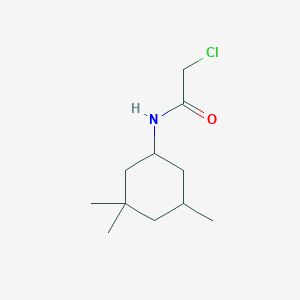
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid](/img/structure/B12121657.png)

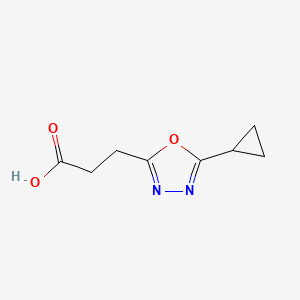
![6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B12121674.png)
![(2E,5E)-5-[(5-methylfuran-2-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12121678.png)
![Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxyla te](/img/structure/B12121680.png)

